molecular formula C6H5NO2 B1456415 Picolinic-D4 acid CAS No. 284487-61-2

Picolinic-D4 acid

Cat. No.: B1456415
CAS No.: 284487-61-2
M. Wt: 127.13 g/mol
InChI Key: SIOXPEMLGUPBBT-RHQRLBAQSA-N
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Description

Picolinic-D4 acid: , also known as 2-Pyridine-d4-carboxylic acid, is a deuterated form of picolinic acid. It is a pyridine derivative with a carboxylic acid group at the 2-position and deuterium atoms replacing the hydrogen atoms on the pyridine ring. This compound is often used in scientific research due to its unique properties and applications.

Scientific Research Applications

Chemistry: Picolinic-D4 acid is used as a stable isotope-labeled compound in various chemical studies. It serves as a tracer in reaction mechanisms and kinetic studies, providing insights into the behavior of picolinic acid and its derivatives.

Biology: In biological research, this compound is used to study metabolic pathways involving picolinic acid. It helps in understanding the role of picolinic acid in zinc transport and its impact on cellular functions.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in studies related to antiviral and immunomodulatory effects, particularly in the context of zinc finger proteins and their role in viral replication and immune responses .

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.

Mechanism of Action

Safety and Hazards

Picolinic-D4 acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic-D4 acid can be synthesized through the deuteration of picolinic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Picolinic-D4 acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form picolinic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amide formation.

Major Products:

    Oxidation: Picolinic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Esters, amides, or other functionalized derivatives.

Comparison with Similar Compounds

    Picolinic acid: The non-deuterated form of Picolinic-D4 acid, used in similar applications but without the isotopic labeling.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and kinetic studies. This makes this compound a valuable tool in scientific research, offering insights that are not easily achievable with non-deuterated compounds .

Properties

IUPAC Name

3,4,5,6-tetradeuteriopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOXPEMLGUPBBT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745727
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-61-2
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-61-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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